2,2'-(((3aR,3a'R,4S,4'S,6R,6aS,6'R,6a'S)-6,6'-((5-Nitro-2-(propylthio)pyrimidine-4,6-diyl)bis(azanediyl))bis(2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxole-6,4-diyl))bis(oxy))diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,2'-(((3aR,3a'R,4S,4'S,6R,6aS,6'R,6a'S)-6,6'-((5-Nitro-2-(propylthio)pyrimidine-4,6-diyl)bis(azanediyl))bis(2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxole-6,4-diyl))bis(oxy))diethanol is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of benzyl (3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate. This intermediate is subjected to catalytic hydrogenation using 10% palladium on carbon and ammonium formate at 20-30°C. The reaction mixture is then heated to 40-50°C and stirred for 10 hours .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves precise control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents. The final product is typically isolated through crystallization and purification techniques .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as ketones, amines, and substituted ethers.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The nitro and amino groups play a crucial role in binding to specific enzymes and receptors, modulating their activity. The hydroxyl and ether groups contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ticagrelor: Shares a similar core structure but differs in the functional groups attached to the heterocyclic rings.
Clopidogrel: Another antithrombotic agent with a different mechanism of action and chemical structure.
Prasugrel: Similar in its therapeutic application but has distinct structural features.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and biochemical research.
Properties
IUPAC Name |
2-[[6-[[6-[[4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-nitro-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N5O10S/c1-6-11-43-25-30-23(28-14-12-16(37-9-7-33)21-19(14)39-26(2,3)41-21)18(32(35)36)24(31-25)29-15-13-17(38-10-8-34)22-20(15)40-27(4,5)42-22/h14-17,19-22,33-34H,6-13H2,1-5H3,(H2,28,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRORRLPHCQLQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)NC2CC(C3C2OC(O3)(C)C)OCCO)[N+](=O)[O-])NC4CC(C5C4OC(O5)(C)C)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N5O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.